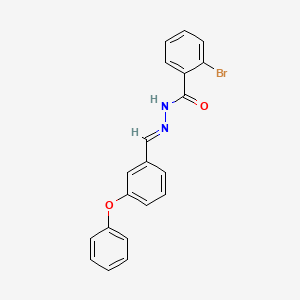![molecular formula C18H26N4O2 B5504069 3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)
3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to 3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole, often involves 1,3-dipolar cycloaddition reactions, which are pivotal in organic synthesis for constructing complex molecules. For example, efficient synthesis protocols have been developed for isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from reactions involving hydroximoyl chloride with various substrates, showcasing the versatility of this synthetic route (Zaki, Sayed, & Elroby, 2016).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by their planar ring system, which significantly influences their chemical behavior and reactivity. X-ray crystallography studies have been employed to elucidate the structure of novel isoxazole derivatives, confirming their planarity and helping to understand their molecular conformations (Prasad et al., 2011).
Aplicaciones Científicas De Investigación
Regioselectivity and Biological Activity of Isoxazole Derivatives
Isoxazole derivatives, including those with pyrazole and pyrrolidine components, demonstrate significant biological activities. These activities include antimicrobial, anti-inflammatory, and analgesic effects. The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and their biological evaluation against gram-positive and gram-negative bacteria showcase the compound's potential in medical chemistry and drug development (Zaki, Sayed, & Elroby, 2016).
Antimicrobial Applications of Pyrazole and Isoxazole Derivatives
Compounds with pyrazole and isoxazole moieties have been synthesized and evaluated for their in vitro antibacterial activity against various bacteria strains such as Staphylococcus aureus and Escherichia coli. These investigations indicate the potential use of such derivatives in the development of new antimicrobial agents, offering a path for addressing the challenge of antibiotic resistance (Fadda, Rabie, Bondock, & Etman, 2017).
Synthesis and Application in Corrosion Inhibition
Research into pyrazole derivatives also extends into the field of corrosion inhibition. For instance, the study of pyridine-pyrazole compounds demonstrates their efficacy as inhibitors for steel corrosion in acidic solutions. These findings highlight the compound's relevance not only in pharmaceutical applications but also in material science, specifically in protecting metals from corrosion (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Antitumor Evaluation of Isoxazolo[5,4‐b]pyridines
Another significant area of application is in the synthesis of isoxazolo[5,4‐b]pyridines and related compounds with potential antitumor activity. The ability to synthesize and evaluate these compounds for their antitumor properties points to the compound's potential utility in cancer research and therapy development (Hamama, Ibrahim, & Zoorob, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-11-15(13(3)21(5)19-11)8-9-17(23)22-10-6-7-16(22)18-12(2)20-24-14(18)4/h16H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORBLUZFSCXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)
![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)


![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

